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molecular formula C13H20N2 B1646851 6-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine

6-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No. B1646851
M. Wt: 204.31 g/mol
InChI Key: LQRIWUQSMUFWPO-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

6-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine was optically resolved, using CHIRALCEL OD-H (20 mm×250 mm) (hexane/isopropanol/diethylamine=75/25/0.1) to obtain 156 mg of (6R*)-6-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine, and 159 mg of (6S*)-6-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane isopropanol diethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:14][CH2:13][C:12]2[CH:11]=[C:10]([NH2:15])[CH:9]=[CH:8][C:7]=2[CH2:6]1)[CH3:3].CCCCCC.C(O)(C)C.C(NCC)C>>[CH3:3][N:2]([CH2:4][C@@H:5]1[CH2:14][CH2:13][C:12]2[CH:11]=[C:10]([NH2:15])[CH:9]=[CH:8][C:7]=2[CH2:6]1)[CH3:1].[CH3:3][N:2]([CH2:4][C@H:5]1[CH2:14][CH2:13][C:12]2[CH:11]=[C:10]([NH2:15])[CH:9]=[CH:8][C:7]=2[CH2:6]1)[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1CC=2C=CC(=CC2CC1)N
Step Two
Name
hexane isopropanol diethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(C)O.C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C[C@H]1CC=2C=CC(=CC2CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
Name
Type
product
Smiles
CN(C)C[C@@H]1CC=2C=CC(=CC2CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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